2-Chlorothiophene-3-sulfonamide
CAS No.: 1773488-28-0
Cat. No.: VC6552175
Molecular Formula: C4H4ClNO2S2
Molecular Weight: 197.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1773488-28-0 |
|---|---|
| Molecular Formula | C4H4ClNO2S2 |
| Molecular Weight | 197.65 |
| IUPAC Name | 2-chlorothiophene-3-sulfonamide |
| Standard InChI | InChI=1S/C4H4ClNO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H,(H2,6,7,8) |
| Standard InChI Key | XIOLQAKKUCPGGY-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1S(=O)(=O)N)Cl |
Introduction
Structural and Molecular Characteristics
2-Chlorothiophene-3-sulfonamide belongs to the class of thiophene sulfonamides, which combine aromaticity with functional group versatility. The thiophene core provides π-conjugation, while the sulfonamide group (-SO₂NH₂) introduces hydrogen-bonding capabilities and acidity (pKa ≈ 9.3) . The chlorine substituent enhances electrophilicity, facilitating nucleophilic substitution reactions.
Table 1: Molecular Properties of 2-Chlorothiophene-3-sulfonamide
| Property | Value |
|---|---|
| Molecular formula | C₄H₄ClNO₂S₂ |
| Molecular weight | 196.94 g/mol |
| Monoisotopic mass | 196.9372 Da |
| InChIKey | XIOLQAKKUCPGGY-UHFFFAOYSA-N |
| Aromatic system | Thiophene (5-membered ring) |
The compound’s planar structure allows for strong intermolecular interactions, as evidenced by its crystalline form and melting point range of 180–185°C . Density functional theory (DFT) studies reveal partial atomic charges on key positions, such as -0.535 on the sulfonamide oxygen and +0.386 on the thiophene sulfur, which influence reactivity .
Synthesis and Chemical Modifications
Primary Synthesis Routes
The synthesis of 2-chlorothiophene-3-sulfonamide typically involves a three-step process:
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Chlorination: Thiophene undergoes electrophilic chlorination using Cl₂ or SO₂Cl₂ to yield 2-chlorothiophene.
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Sulfonation: Treatment with chlorosulfonic acid introduces a sulfonyl chloride group at the 3-position, forming 2-chlorothiophene-3-sulfonyl chloride.
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Amination: Reaction with aqueous ammonia converts the sulfonyl chloride to the sulfonamide.
Equation 1: Sulfonation Reaction
Derivatization Strategies
Alkylation and cross-coupling reactions expand the compound’s utility:
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N-Alkylation: Using alkyl bromides (e.g., bromoethane) and LiH in DMF, the sulfonamide’s NH₂ group is alkylated to produce N-ethyl or N-propyl derivatives (yields: 72–78%) .
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids introduces biaryl motifs, enhancing biological activity .
Table 2: Yields of Common Derivatives
| Derivative | Yield (%) | Conditions |
|---|---|---|
| N-Ethyl-2-chlorothiophene-3-sulfonamide | 72 | LiH, DMF, 25°C |
| N-Propyl-2-chlorothiophene-3-sulfonamide | 78 | LiH, DMF, 25°C |
Biological Activity and Mechanisms
Antibacterial Efficacy
2-Chlorothiophene-3-sulfonamide derivatives exhibit potent activity against New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-1-KP), a carbapenem-resistant pathogen. In vitro assays show minimum inhibitory concentrations (MICs) of 4–8 µg/mL for N-alkylated variants, comparable to meropenem . Molecular docking studies indicate binding to the NDM-1 active site (PDB: 5N5I), disrupting zinc ion coordination critical for β-lactamase activity .
Structure-Activity Relationships (SAR)
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N-Alkyl Chain Length: Longer chains (e.g., propyl) improve membrane permeability but reduce solubility .
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Electron-Withdrawing Groups: The chlorine atom enhances electrophilicity, favoring interactions with bacterial enzymes .
Figure 1: Hypothesized Binding Mode of 2-Chlorothiophene-3-sulfonamide to NDM-1
(Note: Sulfonamide oxygen coordinates with Zn²⁺, while the thiophene ring occupies a hydrophobic pocket.)
Material Science Applications
The compound’s conjugated system and sulfonamide group make it suitable for:
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Organic Semiconductors: Thin films exhibit hole mobility of 0.1–0.3 cm²/V·s, comparable to poly(thiophene) derivatives.
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Polymer Additives: Incorporation into polyurethane enhances thermal stability (T₅% decomposition > 300°C).
Future Directions
Ongoing research aims to:
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Optimize pharmacokinetic profiles via prodrug strategies.
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Explore photocatalytic applications using thiophene’s light-absorbing properties.
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